(R)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid
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Overview
Description
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as hexanoic acid.
Amidation: The precursor undergoes amidation with ®-1-methoxy-1-oxopropan-2-amine under controlled conditions to form the intermediate.
Oxidation: The intermediate is then subjected to oxidation to introduce the oxo group at the 6th position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Catalysts: Employing specific catalysts to enhance the reaction rate and yield.
Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield compounds with additional oxo or carboxylic acid groups.
Reduction: Can produce alcohol derivatives.
Substitution: Can result in various substituted amides or esters.
Scientific Research Applications
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of ®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by interacting with key proteins or receptors.
Cellular Effects: Induce cellular responses such as apoptosis or cell cycle arrest through its molecular interactions.
Comparison with Similar Compounds
Similar Compounds
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxoheptanoic acid: Similar structure with an additional carbon in the chain.
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxopentanoic acid: Similar structure with one less carbon in the chain.
Uniqueness
®-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its specific interactions and reactivity make it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H17NO5 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17NO5/c1-7(10(15)16-2)11-8(12)5-3-4-6-9(13)14/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-/m1/s1 |
InChI Key |
IDJFHIMTTJNITP-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)CCCCC(=O)O |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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